

Application Notes and Protocols for Boc-NHCH₂CH₂-PEG1-azide in Drug Discovery

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Compound of Interest

Compound Name: Boc-NHCH₂CH₂-PEG1-azide

Cat. No.: B15543559

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NHCH₂CH₂-PEG1-azide is a versatile heterobifunctional linker predominantly utilized in the burgeoning field of targeted protein degradation. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal azide group connected by a short polyethylene glycol (PEG) spacer, makes it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] This linker facilitates the conjugation of a target protein ligand to an E3 ubiquitin ligase ligand, the two essential components of a PROTAC molecule. The azide group allows for efficient and specific coupling to alkyne-functionalized molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][4] The Boc-protected amine provides an orthogonal handle for subsequent conjugation steps after deprotection.

Key Applications in Drug Discovery

The primary application of **Boc-NHCH₂CH₂-PEG1-azide** is in the assembly of PROTACs. The synthesis of these heterobifunctional molecules is a multi-step process that benefits from the modular nature of this linker. The general workflow involves:

- Conjugation of the first ligand: One of the ligands (either for the target protein or the E3 ligase) is functionalized with an alkyne group.
- Click Chemistry: The alkyne-containing ligand is then covalently linked to **Boc-NHCH₂CH₂-PEG1-azide** via a CuAAC reaction.
- Boc Deprotection: The Boc protecting group on the amine is removed under acidic conditions to reveal a primary amine.
- Conjugation of the second ligand: The second ligand, typically functionalized with a carboxylic acid, is then coupled to the newly exposed amine via amide bond formation.

This linker's utility also extends to the synthesis of Antibody-Drug Conjugates (ADCs), where it can be used to attach a cytotoxic payload to an antibody. The PEG spacer, although short in this particular linker, can help to improve the solubility and pharmacokinetic properties of the resulting conjugate.

Data Presentation

While specific quantitative data for every application of **Boc-NHCH₂CH₂-PEG1-azide** is highly dependent on the specific ligands being conjugated, the following tables provide representative data for the key chemical transformations involving this linker, based on analogous reactions reported in the literature.

Table 1: Representative Reaction Conditions and Yields for CuAAC (Click Chemistry)

Parameter	Condition	Typical Yield (%)	Reference
Reactants	Alkyne-functionalized ligand, Boc-NHCH ₂ CH ₂ -PEG1-azide	85-95	[5]
Catalyst	Copper(I) source (e.g., CuSO ₄ with a reducing agent like sodium ascorbate, or CuI)	[6]	
Ligand	Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)	[7]	
Solvent	Dichloromethane (DCM), Dimethylformamide (DMF), or a mixture of aqueous and organic solvents	[8]	
Temperature	Room Temperature	[6]	
Reaction Time	30 minutes - 24 hours	[6][7]	

Table 2: Representative Reaction Conditions and Yields for Boc Deprotection

Parameter	Condition	Typical Yield (%)	Reference
Reagent	Trifluoroacetic acid (TFA) in Dichloromethane (DCM)	>95	[9]
Concentration	20-50% TFA in DCM	[9]	
Temperature	0 °C to Room Temperature	[10]	
Reaction Time	30 minutes - 2 hours	[9]	
Work-up	Evaporation of solvent and excess acid, often followed by a basic wash or purification	[10]	

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Intermediate via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized ligand (Ligand-Alkyne) to **Boc-NHCH₂CH₂-PEG1-azide**.

Materials:

- Ligand-Alkyne
- Boc-NHCH₂CH₂-PEG1-azide**
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

- Dimethyl sulfoxide (DMSO)
- Water, deionized
- Nitrogen or Argon gas
- Reaction vial

Procedure:

- In a reaction vial, dissolve the Ligand-Alkyne (1.0 equivalent) and **Boc-NHCH₂CH₂-PEG1-azide** (1.2 equivalents) in a minimal amount of DMSO.
- In a separate vial, prepare the catalyst solution by dissolving CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in deionized water.
- Degas both solutions by bubbling with nitrogen or argon for 10-15 minutes.
- To the solution of the ligand and linker, add the aqueous catalyst solution.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents in deionized water).
- Seal the reaction vial and stir the mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected PROTAC intermediate.

Protocol 2: Boc Deprotection of the PROTAC Intermediate

This protocol describes the removal of the Boc protecting group to yield a free amine.

Materials:

- Boc-protected PROTAC intermediate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Reaction flask

Procedure:

- Dissolve the Boc-protected PROTAC intermediate (1.0 equivalent) in anhydrous DCM in a reaction flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add TFA (10-20 equivalents, typically as a 20% solution in DCM) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
- Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product can be used in the next step without further purification.

Protocol 3: Final PROTAC Synthesis via Amide Coupling

This protocol describes the final step of conjugating the second ligand (Ligand-COOH) to the deprotected amine.

Materials:

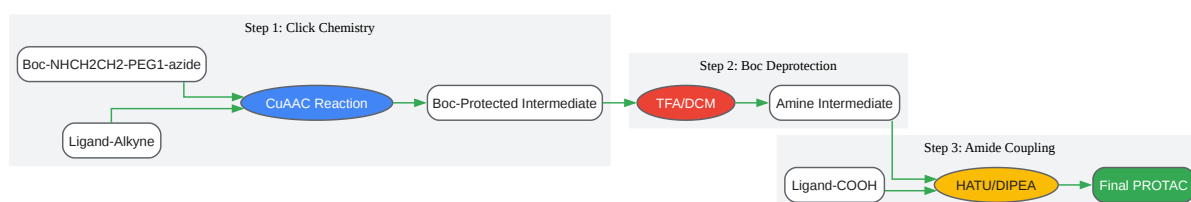
- Deprotected PROTAC intermediate (from Protocol 2)
- Ligand-COOH
- (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), anhydrous
- Reaction vial

Procedure:

- In a reaction vial, dissolve the Ligand-COOH (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
- Add DIPEA (3.0 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.
- Add a solution of the deprotected PROTAC intermediate (1.2 equivalents in anhydrous DMF) to the activated ester mixture.
- Stir the reaction at room temperature for 4-12 hours.
- Monitor the reaction progress by LC-MS.

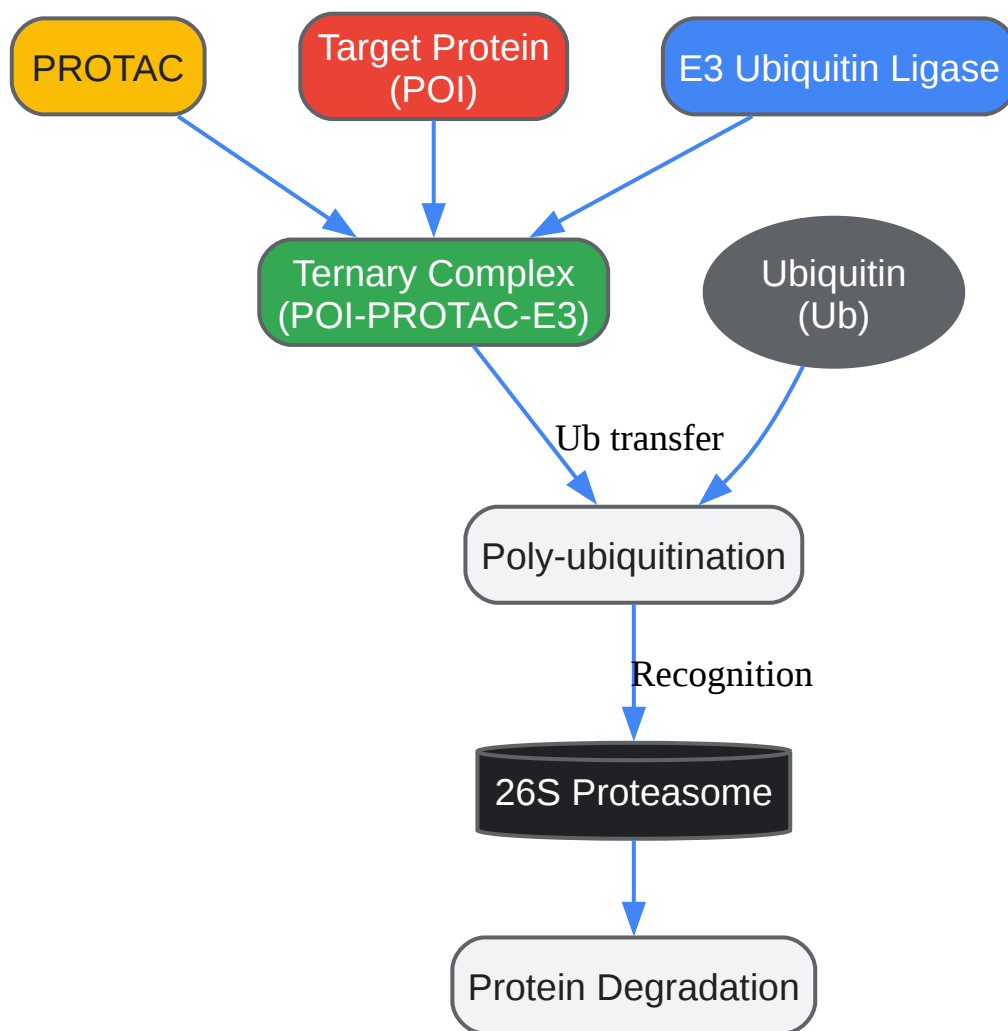
- Upon completion, dilute the reaction with water and extract the final PROTAC product with an appropriate organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Visualizations



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Caption: A generalized workflow for PROTAC synthesis.



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Caption: Mechanism of Action of a PROTAC.

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